![molecular formula C18H23N3O3S B2604207 N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide CAS No. 1333725-92-0](/img/structure/B2604207.png)
N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide is a complex organic compound that features a variety of functional groups, including a cyanomethyl group, a cyclopropyl group, and a piperidinylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidinylsulfonylphenyl intermediate: This step involves the sulfonylation of a piperidine derivative with a suitable sulfonyl chloride in the presence of a base.
Introduction of the acetamide moiety: The intermediate is then reacted with an acetamide derivative under appropriate conditions to form the acetamide linkage.
Cyclopropylation and cyanomethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its applications, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
Chemical Formula: C17H22N4O2S
Molecular Weight: 350.45 g/mol
The compound features a cyanomethyl group, a cyclopropyl moiety, and a piperidine sulfonylphenyl structure, which contribute to its biological activity.
Janus Kinase Inhibition
This compound has been explored for its role as a Janus Kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them targets for treating autoimmune diseases and cancers. The compound's structural features allow it to effectively inhibit JAK activity, leading to reduced inflammation and immune response .
Anticancer Activity
Research indicates that compounds similar to this compound can exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases and psychiatric disorders .
Case Study 1: JAK Inhibition in Autoimmune Disorders
A study demonstrated that the compound effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting JAK signaling pathways. The results showed significant reduction in inflammatory markers and joint swelling, indicating its potential as a therapeutic agent for autoimmune conditions .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Further investigation into its mechanism revealed that it triggered apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug .
Case Study 3: Neuropharmacological Investigation
A research project focused on the neuroprotective effects of this compound in models of neurodegeneration found that it enhanced neuronal survival and function. The study suggested that it could be beneficial in treating conditions like Alzheimer's disease by protecting neurons from oxidative stress and apoptosis .
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-2-(4-morpholin-1-ylsulfonylphenyl)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(cyanomethyl)-N-cyclopropyl-2-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide is unique due to the presence of the piperidine ring, which can impart different biological activities compared to its analogs
Biological Activity
N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyanomethyl and cyclopropyl groups. The process may utilize coupling agents to facilitate the formation of the amide bond, ensuring high yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various 2-(4-(2-chloroacetyl)piperazin-1-yl)-acetamide derivatives demonstrated notable antimicrobial activity, suggesting that modifications in the piperidine structure can enhance efficacy against microbial strains .
Anticancer Activity
The anticancer potential of this compound is highlighted through molecular docking studies and in vitro assays. In a related study, derivatives were evaluated for their anticancer effects using MTT assays, revealing that certain compounds exhibited promising activity against cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and piperidine moieties could lead to improved anticancer activity.
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific biological targets such as enzymes or receptors. The presence of the cyanomethyl group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage in pathogens or cancer cells .
Case Studies
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c19-10-13-21(16-6-7-16)18(22)14-15-4-8-17(9-5-15)25(23,24)20-11-2-1-3-12-20/h4-5,8-9,16H,1-3,6-7,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXPLRWMXFHISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)N(CC#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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